molecular formula C9H13NS B14626652 1-Butanamine, N-(2-thienylmethylene)- CAS No. 54433-73-7

1-Butanamine, N-(2-thienylmethylene)-

Cat. No.: B14626652
CAS No.: 54433-73-7
M. Wt: 167.27 g/mol
InChI Key: CAUZOVGNAVRJQF-UHFFFAOYSA-N
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Description

1-Butanamine, N-(2-thienylmethylene)- is an organic compound with the molecular formula C9H13NS. It is a derivative of butanamine where the nitrogen atom is bonded to a 2-thienylmethylene group. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.

Industrial Production Methods

While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.

Scientific Research Applications

1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine: A simple primary amine without the thienylmethylene group.

    2-Thiophenecarboxaldehyde: The aldehyde precursor used in the synthesis of 1-Butanamine, N-(2-thienylmethylene)-.

    N-Methyl-1-butanamine: A similar compound where the nitrogen is bonded to a methyl group instead of a thienylmethylene group.

Uniqueness

1-Butanamine, N-(2-thienylmethylene)- is unique due to the presence of the thienylmethylene group, which imparts distinct chemical properties such as enhanced aromaticity and potential for π-π interactions. This makes it a valuable compound in the synthesis of complex organic molecules and in studies involving molecular interactions.

Properties

CAS No.

54433-73-7

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N-butyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

CAUZOVGNAVRJQF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=CC=CS1

Origin of Product

United States

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